molecular formula C40H81NO8P+ B1229051 Dipalmitoylglycerophosphocholine

Dipalmitoylglycerophosphocholine

Cat. No. B1229051
M. Wt: 735 g/mol
InChI Key: KILNVBDSWZSGLL-LHEWISCISA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Synthetic phospholipid used in liposomes and lipid bilayers to study biological membranes. It is also a major constituent of PULMONARY SURFACTANTS.

Scientific Research Applications

1. Temperature-Sensitive Liposomes for Cancer Treatment

Dipalmitoylglycerophosphocholine is used in the development of novel temperature-sensitive liposomes, enhancing the efficiency of chemotherapeutic drugs. These liposomes release the entrapped drug specifically in heated tumor tissues, improving drug delivery and reducing side effects (Lindner et al., 2004).

2. Interaction with Fatty Acids in Bilayers

Research on this compound includes its interaction with saturated fatty acids in phosphatidylcholine bilayers. This interaction influences the stability and transition temperature of the bilayers, impacting their biophysical properties (Mabrey & Sturtevant, 1977).

3. Liposomal Formulations for Improved Drug Delivery

Studies have shown that incorporating this compound into liposomal formulations can enhance the pharmacokinetic behavior of drugs. This leads to reduced toxicity and improved delivery efficiency, making it useful in cancer therapy (Kaufmann-Kolle et al., 2004).

4. Neurodegenerative Disease Research

This compound has been investigated in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Its role in various metabolic pathways, including phospholipid homeostasis and mitochondrial dynamics, is crucial (Oddone et al., 2021).

5. Influence on Membrane Mobility

Research into the mobility of phospholipids in the gel state has revealed insights into the behavior of this compound under varying conditions of water concentration and temperature, contributing to our understanding of lipid biophysics (Volke et al., 1982).

6. Thermoresponsive Liposomes

This compound is integral in the development of thermoresponsive liposomes, which exhibit fast drug release at elevated temperatures. This characteristic is particularly beneficial for drug delivery systems, enhancing the therapeutic efficacy of treatments (Eleftheriou et al., 2016).

properties

Molecular Formula

C40H81NO8P+

Molecular Weight

735 g/mol

IUPAC Name

2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m0/s1

InChI Key

KILNVBDSWZSGLL-LHEWISCISA-O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

synonyms

1,2 Dihexadecyl sn Glycerophosphocholine
1,2 Dipalmitoyl Glycerophosphocholine
1,2 Dipalmitoylphosphatidylcholine
1,2-Dihexadecyl-sn-Glycerophosphocholine
1,2-Dipalmitoyl-Glycerophosphocholine
1,2-Dipalmitoylphosphatidylcholine
Dipalmitoyl Phosphatidylcholine
Dipalmitoylglycerophosphocholine
Dipalmitoyllecithin
Dipalmitoylphosphatidylcholine
Phosphatidylcholine, Dipalmitoyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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